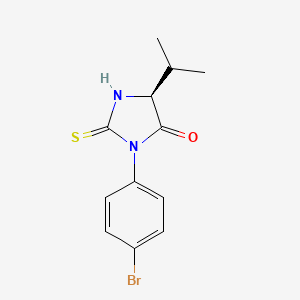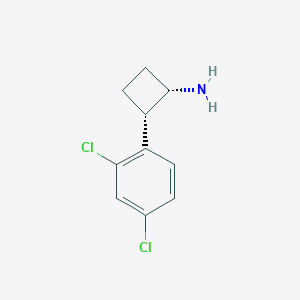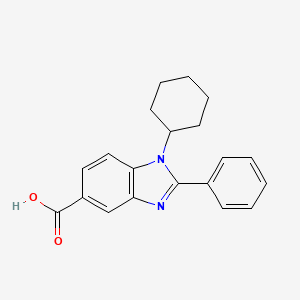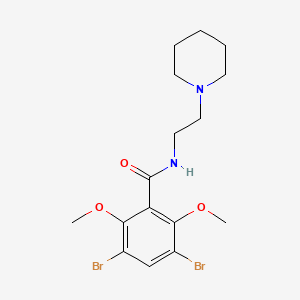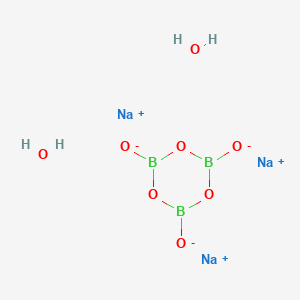
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate is a boron-containing compound with a unique cyclic structure This compound is known for its stability and versatility in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate typically involves the reaction of boric acid with sodium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The compound is then purified through recrystallization and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron oxides.
Reduction: It can be reduced to form boron hydrides.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include boron oxides, boron hydrides, and substituted boron compounds. These products have various applications in different fields of research and industry.
Applications De Recherche Scientifique
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential use in drug delivery systems and as a boron neutron capture therapy (BNCT) agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the treatment of other diseases.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mécanisme D'action
The mechanism of action of Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate involves its interaction with molecular targets and pathways in biological systems. The compound can form stable complexes with various biomolecules, which can modulate their activity. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylboroxine: A cyclic anhydride of methyl-boronic acid with similar stability and reactivity.
Methaneboronic anhydride: Another boron-containing compound with comparable chemical properties.
Uniqueness
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate is unique due to its specific cyclic structure and the presence of sodium ions, which enhance its solubility and reactivity in aqueous media. This makes it particularly useful in biological and medical applications where water solubility is crucial.
Propriétés
Formule moléculaire |
B3H4Na3O8 |
|---|---|
Poids moléculaire |
233.4 g/mol |
Nom IUPAC |
trisodium;2,4,6-trioxido-1,3,5,2,4,6-trioxatriborinane;dihydrate |
InChI |
InChI=1S/B3O6.3Na.2H2O/c4-1-7-2(5)9-3(6)8-1;;;;;/h;;;;2*1H2/q-3;3*+1;; |
Clé InChI |
CIJYVAXPGFWCHF-UHFFFAOYSA-N |
SMILES canonique |
B1(OB(OB(O1)[O-])[O-])[O-].O.O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)
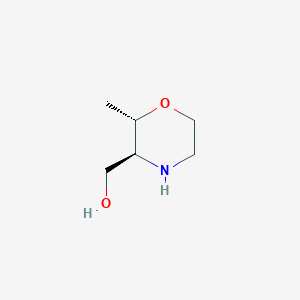
![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)
![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)


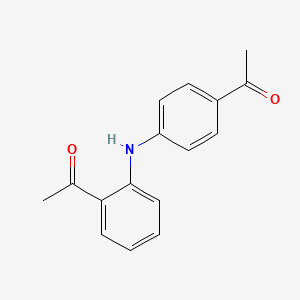
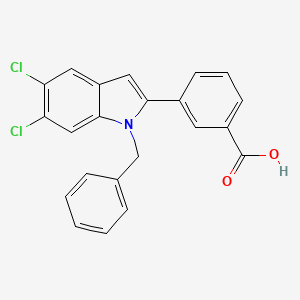
![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
